Tenidap-d3

LC-MS/MS Stable isotope dilution Method validation

Tenidap-d3 is the mandatory deuterated internal standard for quantifying Tenidap in biological matrices via LC-MS/MS. Its +3 Da mass shift on the thiophene ring ensures exact co-elution with the analyte under reversed-phase HPLC while enabling discrimination by MRM, compensating for matrix effects and ionization variability that unlabeled Tenidap cannot correct. Essential for method development, validation, and routine bioanalytical workflows. Research use only; not for clinical or diagnostic applications.

Molecular Formula C14H9ClN2O3S
Molecular Weight 323.8 g/mol
Cat. No. B15143019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenidap-d3
Molecular FormulaC14H9ClN2O3S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O
InChIInChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)/i1D,2D,5D
InChIKeyIZSFDUMVCVVWKW-FYFKOAPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenidap-d3 Stable Isotope–Labeled Analytical Reference Standard for COX-1 Inhibitor Bioanalysis


Tenidap-d3 is a deuterium-labeled isotopologue of the experimental non-steroidal anti-inflammatory drug (NSAID) Tenidap. The parent compound, Tenidap, is a selective cyclooxygenase-1 (COX-1) inhibitor with reported IC50 values of 0.03 μM for COX-1 and 1.2 μM for COX-2, alongside anti-inflammatory and cytokine-modulating properties [1]. The -d3 designation indicates the stable isotopic substitution of three hydrogen atoms with deuterium on the thiophene ring, yielding a nominal mass shift of +3 Da without altering core pharmacophore binding geometry . This product is intended exclusively for research use as an analytical internal standard.

Analytical Specificity Limits for Tenidap-d3 in LC-MS/MS Quantification


Unlabeled Tenidap cannot substitute for Tenidap-d3 in quantitative bioanalytical workflows due to fundamental requirements of liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods. Tenidap-d3 serves as a stable isotope–labeled internal standard (SIL-IS) that co-elutes with the unlabeled analyte under reversed-phase HPLC conditions, yet it is distinguishable by mass via multiple reaction monitoring (MRM) due to the +3 Da mass difference introduced by deuterium incorporation [1]. This mass differentiation enables precise compensation for matrix effects and ionization variability inherent to biological sample analysis, a correction that is unattainable with the unlabeled native compound [2]. Procurement of Tenidap-d3 is therefore mandatory for methods requiring SIL-IS-based calibration.

Tenidap-d3: Validated Analytical Performance Metrics and Method-Specific Requirements


LC-MS/MS Validation Data for Tenidap-d3 as a Quantitative Internal Standard

Tenidap-d3 is validated as a stable isotope–labeled internal standard (SIL-IS) in a specific LC/APCI-MS/MS method for the simultaneous quantification of unlabeled Tenidap in human serum. This method enables accurate quantitation by using Tenidap-d3 to correct for analyte losses and ionization variability. The comparative performance metric is the method's validated working range, which is established using Tenidap-d3 [1].

LC-MS/MS Stable isotope dilution Method validation Internal standard

Isotopic Purity and Mass Spectral Distinction of Tenidap-d3

Tenidap-d3 possesses a molecular weight of 323.77 g/mol and an exact mass of 323.021 Da. This is +3 Da greater than the unlabeled Tenidap molecule (MW 320.75 g/mol) due to the substitution of three hydrogen atoms with deuterium on the thiophene ring. This distinct mass shift is critical for mass spectrometric differentiation during co-elution in LC-MS/MS methods .

Isotopic purity Mass spectrometry Deuterium labeling Stable isotope

Potential Deuterium Kinetic Isotope Effect (KIE) for Metabolic Tracing

Deuteration at metabolically labile positions, such as the thiophene ring of Tenidap, can alter the rate of cytochrome P450-mediated hydroxylation via a primary kinetic isotope effect (KIE). While no direct comparative metabolic stability data for Tenidap-d3 versus Tenidap is currently identified, class-level evidence demonstrates that deuterium incorporation at sites of oxidative metabolism can significantly reduce metabolic clearance (e.g., deutetrabenazine). The thienyl hydroxylation pathway is a major route of Tenidap metabolism [1], making the -d3 substitution a potentially useful tool for investigating metabolite formation kinetics.

Kinetic isotope effect Drug metabolism Deuterium Pharmacokinetics

Validated Application Scenarios for Tenidap-d3 in Bioanalytical Workflows


LC-MS/MS Method Development and Routine Quantification

Tenidap-d3 is specifically required as a stable isotope–labeled internal standard for the development, validation, and routine application of LC-MS/MS methods designed to quantify Tenidap in biological matrices such as human serum [1]. It ensures accurate and precise measurement by correcting for matrix effects and sample preparation variability, a function that the unlabeled compound cannot perform.

Stable Isotope Dilution Assays for Absolute Quantitation

In stable isotope dilution assays, Tenidap-d3 is spiked into biological samples at a known concentration prior to extraction. The ratio of analyte (Tenidap) to internal standard (Tenidap-d3) peak areas is used to calculate the exact concentration of the drug in unknown samples, providing a robust, matrix-independent quantitative result [1].

Investigative Metabolism and Excretion Studies (Research-Use Only)

While not validated for clinical use, Tenidap-d3 may be employed as a non-radioactive tracer in preclinical research to investigate the metabolic fate of Tenidap. The deuterium label can theoretically aid in distinguishing the parent compound from its metabolites in complex biological samples, provided that the kinetic isotope effect does not significantly alter the metabolic profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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